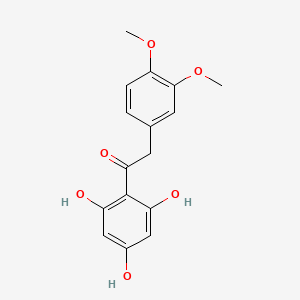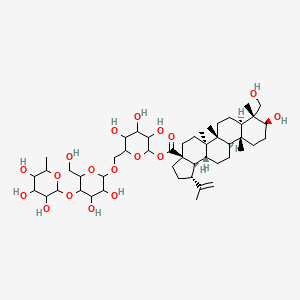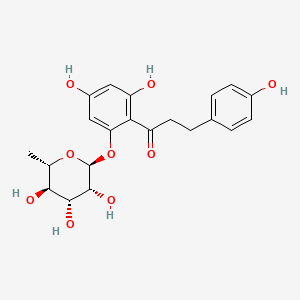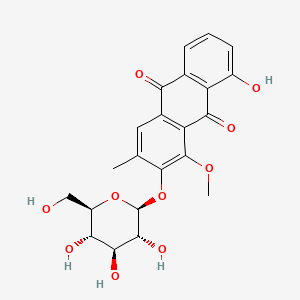
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one: is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of a nitrophenyl group attached to a valienamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Microbial Oxidation: Another method involves the use of microbial oxidation with glucoside 3-dehydrogenase to produce 3-ketovalidoxylamine, which can then be converted to N-(4-nitrophenyl)valienamine.
Industrial Production Methods: Industrial production methods for N-(4-nitrophenyl)valienamine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Catalytic Reduction: Commonly used reagents include hydrogen gas and palladium on carbon as a catalyst for the reduction of the nitro group.
Substitution Reactions: Reagents such as halogenating agents and bases are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is used as an intermediate in the synthesis of various heterocyclic compounds and as a substrate in enzymatic reactions .
Biology and Medicine:
Industry: The compound is used in the production of glucosidase inhibitors, which have applications in the pharmaceutical industry .
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)valienamine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a chemical chaperone by stabilizing enzymes such as β-glucosidase and β-galactosidase, thereby enhancing their activity and preventing the accumulation of substrates that lead to lysosomal storage disorders .
Comparación Con Compuestos Similares
- N-Octyl-β-valienamine
- N-Octyl-4-epi-β-valienamine
Comparison: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. In contrast, N-Octyl-β-valienamine and N-Octyl-4-epi-β-valienamine are characterized by the presence of an octyl group, which influences their biological activity and applications .
Propiedades
Número CAS |
92587-08-1 |
|---|---|
Fórmula molecular |
C13H14N2O6 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H14N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-5,10-12,14,16-18H,6H2/t10-,11+,12-/m0/s1 |
Clave InChI |
MSMFDSDKVJHLJB-TUAOUCFPSA-N |
SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
SMILES isomérico |
C1=CC(=CC=C1N[C@H]2C=C([C@H](C(=O)[C@H]2O)O)CO)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Sinónimos |
N-(4-nitrophenyl)valienamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)

![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)

![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)
![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)





![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine](/img/structure/B1202138.png)

